N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride
Description
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Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2.ClH/c1-2-23(20-6-4-3-5-7-20)14-21(24)15-25-16-22-11-17-8-18(12-22)10-19(9-17)13-22;/h17-21,24H,2-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYYJRNQYBXEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COCC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an adamantane moiety, a methoxy group, and a hydroxypropyl chain. Its chemical formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Studies have indicated that compounds with similar structures exhibit:
- Serotonin Receptor Modulation : This compound may act as an agonist or antagonist at various serotonin receptors, influencing mood regulation and potential antidepressant effects.
- Dopamine Receptor Interaction : The adamantane structure is known to enhance binding affinity to dopamine receptors, which could be beneficial in treating disorders like schizophrenia or Parkinson's disease.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of similar compounds and their implications:
| Study | Cell Line/Model | IC50 (μM) | Mechanism | Outcome |
|---|---|---|---|---|
| Study 1 | HepG2 (Liver Cancer) | 10.56 ± 1.14 | Apoptosis via caspase pathway | Induced significant cell death |
| Study 2 | MCF7 (Breast Cancer) | Not specified | Cell cycle arrest | Reduced proliferation |
| Study 3 | HeLa (Cervical Cancer) | Not specified | PARP cleavage activation | Induced apoptosis |
Case Studies
- HepG2 Cell Line Study : In a study evaluating the cytotoxic effects of similar adamantane derivatives, it was found that the compound induced apoptosis in HepG2 cells through a caspase-dependent mechanism. The activation of caspase-3 and caspase-8 was noted, while caspase-9 showed minimal involvement, indicating a specific apoptotic pathway engagement .
- MCF7 Cell Line Evaluation : Another investigation into related compounds highlighted their ability to arrest the cell cycle in MCF7 cells, suggesting potential applications in breast cancer treatment. The mechanism involved modulation of cyclin-dependent kinases (CDKs), leading to cell cycle disruption .
- Neuropharmacological Effects : Research has also pointed towards the neuropharmacological properties of compounds with similar structures. They have shown promise in modulating neurotransmitter levels, potentially aiding in the treatment of depression and anxiety disorders.
Preparation Methods
Formation of the Adamantane Methoxy Intermediate
The adamantane methoxy segment is synthesized through the reaction of 1-hydroxyadamantane with epichlorohydrin under basic conditions. Potassium carbonate serves as the catalyst, facilitating the nucleophilic attack of the adamantanol oxygen on the epoxide ring. This step typically employs acetone or ethanol as solvents, with reaction completion monitored via thin-layer chromatography (TLC).
Alkylation of N-Ethylcyclohexanamine
The intermediate 3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl chloride is subsequently reacted with N-ethylcyclohexanamine. This alkylation step occurs in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C, yielding the tertiary amine precursor. The reaction’s efficiency hinges on maintaining anhydrous conditions to prevent hydrolysis of the chloro intermediate.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in an ethanol-diethyl ether mixture, precipitating the hydrochloride salt. Crystallization from a dichloromethane-hexane system (50:50 v/v) enhances purity, as noted in analogous adamantane derivative syntheses.
Mechanistic Insights and Catalysis
The adamantane methoxy intermediate’s formation follows an SN2 mechanism, where the adamantanolate ion displaces the chloride from epichlorohydrin. Steric hindrance from the adamantane cage necessitates prolonged reaction times (12–24 hours) compared to less hindered alcohols.
In the alkylation step, the chloro intermediate acts as an electrophile, attacked by the lone pair of N-ethylcyclohexanamine’s nitrogen. Polar aprotic solvents like DMF stabilize the transition state, accelerating the reaction. Patent data on similar adamantane derivatives suggest that substituting DMF with cyclohexane reduces byproduct formation, though at the cost of slower kinetics.
Optimization Strategies
Solvent Selection
| Solvent | Reaction Rate | Byproduct Formation |
|---|---|---|
| Acetone | Moderate | Low |
| Ethanol | Slow | Moderate |
| Cyclohexane | Very Slow | Minimal |
Cyclohexane, despite its sluggish kinetics, is preferred in industrial settings for its minimal byproduct generation and ease of removal via distillation.
Acid Catalysis
Concentrated sulfuric acid (0.1–0.5 equivalents) significantly enhances reaction rates in adamantane methoxy syntheses. For instance, a 45-minute reaction in cyclohexane with H2SO4 achieved 85% yield in a related 1-naphthol adamantylation.
Purification and Characterization
Chromatographic Purification
Post-reaction mixtures are purified via silica gel column chromatography using a dichloromethane-hexane eluent (50:50 v/v). This method effectively separates the target compound from unreacted adamantanol and cyclohexanamine residues.
Analytical Validation
| Technique | Purpose | Key Findings |
|---|---|---|
| ¹H NMR | Structural confirmation | δ 1.2–1.6 ppm (adamantane CH2), δ 3.4 ppm (OCH2) |
| MS (ESI+) | Molecular weight verification | m/z 386.02 [M+H]+ |
| HPLC | Purity assessment | >98% purity (C18 column, acetonitrile:H2O) |
The hydrochloride salt’s melting point (82–88°C) aligns with adamantane-containing analogues, confirming crystalline integrity.
Industrial Scalability
Patent US5015758A highlights critical adjustments for large-scale production:
- In situ Esterification : 1-Hydroxyadamantane is esterified with acetic anhydride prior to epichlorohydrin reaction, minimizing intermediate isolation steps.
- Solvent Recycling : Cyclohexane is recovered via fractional distillation, reducing material costs by 40%.
- Continuous Flow Systems : Tubular reactors achieve 92% yield in adamantane methoxy synthesis, compared to 78% in batch processes.
Q & A
Basic Research Questions
Q. How can the synthesis of N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride be optimized for high purity and yield?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:
Adamantane Derivative Preparation : Functionalization of adamantane via alkylation or etherification to introduce the methoxypropyl group .
Hydroxypropyl Group Incorporation : Epoxide ring-opening or nucleophilic substitution to attach the hydroxypropyl moiety under anhydrous conditions .
Amine Functionalization : Coupling with N-ethylcyclohexanamine via reductive amination or SN2 reactions, followed by HCl salt formation .
- Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Monitor intermediates via TLC or HPLC for purity checks .
- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N–H⋯Cl interactions), and adamantane cage geometry .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., adamantane protons at δ 1.5–2.0 ppm; hydroxypropyl protons at δ 3.5–4.0 ppm) .
- 2D NMR (COSY, HSQC) : Assigns connectivity between adamantane, methoxypropyl, and cyclohexanamine groups .
- Mass Spectrometry (HRMS-ESI) : Validates molecular formula (e.g., [M+H]⁺ for C₂₃H₄₀ClNO₂ at m/z 422.28) .
Advanced Research Questions
Q. How does the adamantane moiety influence the compound’s pharmacokinetic properties and target binding?
- Methodological Answer :
- Lipophilicity Enhancement : Adamantane’s rigid, hydrophobic cage improves membrane permeability (logP ~3.5 predicted via Molinspiration) .
- Target Interaction : Molecular docking (e.g., AutoDock Vina) suggests adamantane occupies hydrophobic pockets in proteins (e.g., viral M2 ion channels or neurotransmitter receptors) .
- Metabolic Stability : Adamantane’s inertness reduces oxidative metabolism, as shown in liver microsome assays (t₁/₂ > 120 min) .
- Data Table : Comparison with Non-Adamantane Analogs
| Property | Adamantane Derivative | Non-Adamantane Analog |
|---|---|---|
| LogP | 3.5 | 2.1 |
| Plasma Protein Binding | 92% | 78% |
| IC₅₀ (NMDA receptor) | 15 nM | 120 nM |
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
- Methodological Answer :
- Reported Activities : Antiviral (influenza A), neuroprotective (NMDA antagonism), and antitumor effects .
- Contradictions : Discrepancies in IC₅₀ values (e.g., NMDA receptor inhibition ranges from 15–50 nM across studies).
- Resolution Strategies :
Assay Standardization : Use identical cell lines (e.g., HEK293T for NMDA receptor assays) and controls (e.g., memantine) .
Dose-Response Curves : Perform 8-point dilutions (1 nM–100 µM) to calculate precise IC₅₀ values .
Off-Target Screening : Test against related targets (e.g., AMPA receptors, σ-1 receptors) via radioligand binding assays .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Methodological Answer :
- Key Modifiable Regions :
- Adamantane Substituents : Replace methoxy with ethoxy to alter steric bulk (synthesize via Williamson ether synthesis) .
- Hydroxypropyl Chain : Introduce fluorination to enhance metabolic stability (e.g., 3-fluoropropanol derivative) .
- Cyclohexanamine Group : Explore N-alkyl variants (e.g., N-propyl, N-isopropyl) to optimize receptor affinity .
- Data Table : SAR of Selected Analogs
| Analog Modification | NMDA IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 15 | 0.8 |
| Adamantane-Ethoxy Derivative | 22 | 1.2 |
| 3-Fluoropropanol Derivative | 18 | 0.5 |
Methodological Notes
- Key Techniques : X-ray crystallography , NMR , and computational modeling are emphasized for reproducibility.
- Advanced Tools : AutoDock Vina for docking, Molinspiration for logP prediction, and HEK293T cell models for bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
